What is Urapidil-d3 and its chemical structure
What is Urapidil-d3 and its chemical structure
For researchers, scientists, and professionals in drug development, understanding the nuances of analytical standards is paramount for accurate quantification of therapeutic agents. This guide provides a comprehensive technical overview of Urapidil-d3, a deuterated analog of the antihypertensive drug Urapidil, focusing on its chemical properties, structure, and application as an internal standard in analytical methodologies.
Core Compound Profile: Urapidil-d3
Urapidil-d3 is a stable, isotopically labeled form of Urapidil, where three hydrogen atoms on the methoxy group have been replaced with deuterium.[1][2] This substitution results in a molecule that is chemically identical to Urapidil in its reactivity but possesses a higher molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry-based assays for the precise quantification of Urapidil in various biological matrices.[1][3]
Chemical Identity and Properties:
| Property | Urapidil-d3 | Urapidil |
| Formal Name | 6-((3-(4-(2-(methoxy-d3)phenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[2] | 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[4] |
| Molecular Formula | C20H26D3N5O3[1] | C20H29N5O3[5] |
| Molecular Weight | ~390.5 g/mol [2][6] | ~387.48 g/mol [5] |
| Isotopic Purity | ≥99% deuterated forms (d1-d3)[2] | Not Applicable |
| Appearance | White to off-white solid[1] | White crystalline powder[7] |
| CAS Number | 1398066-08-4[2] | 34661-75-1[5] |
Chemical Structure
The chemical structures of Urapidil and Urapidil-d3 are depicted below. The sole structural difference is the presence of three deuterium atoms on the terminal methyl group of the methoxy moiety in Urapidil-d3.
Urapidil:
Urapidil-d3:
Application in Bioanalytical Methods
Urapidil-d3 is primarily utilized as an internal standard in the quantification of Urapidil in biological samples, such as plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3] The co-extraction of the analyte (Urapidil) and the internal standard (Urapidil-d3) accounts for any variability in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.
Experimental Protocol: Quantification of Urapidil in Human Plasma using UPLC-MS/MS with Urapidil-d3 as an Internal Standard
This protocol is a synthesized methodology based on established and validated methods in the scientific literature.[3][8][9]
1. Sample Preparation (Solid-Phase Extraction):
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To 100 µL of human plasma, add 50 µL of a Urapidil-d3 internal standard working solution (concentration will depend on the expected analyte concentration range).
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The samples are then loaded onto a pre-conditioned polymeric reversed-phase solid-phase extraction (SPE) cartridge.
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The cartridge is washed with 1.0 mL of water followed by 1.0 mL of 5% methanol to remove interferences.
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The analyte and internal standard are eluted from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
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The eluate is then evaporated to dryness and reconstituted in the mobile phase for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis:
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Chromatographic Separation:
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Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is typically used.
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Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed.
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Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.
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Injection Volume: A small injection volume (e.g., 5 µL) is used.
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-
Mass Spectrometric Detection:
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Ionization Mode: Positive electrospray ionization (ESI+) is used.
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Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
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MRM Transitions:
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Urapidil: The precursor ion [M+H]+ at m/z 388 is fragmented to a specific product ion, typically m/z 205.[10]
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Urapidil-d3: The precursor ion [M+H]+ at m/z 391 is fragmented to its corresponding product ion. The exact product ion may vary but will be shifted by the mass of the deuterium atoms.
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Data Analysis: The peak area ratio of Urapidil to Urapidil-d3 is calculated and used to determine the concentration of Urapidil in the unknown samples by interpolation from a calibration curve.
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Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical process, the following diagram has been generated using the DOT language.
Caption: Workflow for the quantification of Urapidil in plasma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Urapidil - Wikipedia [en.wikipedia.org]
- 5. Urapidil | C20H29N5O3 | CID 5639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Urapidil-d3 (methoxy-d3) | CymitQuimica [cymitquimica.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of urapidil, α-1-adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
